D-Phenylalanyl-O-benzyl-L-serine

Description

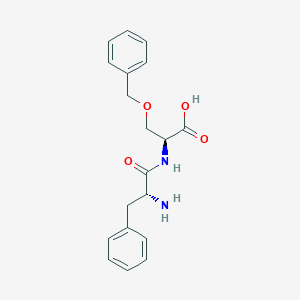

D-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide derivative combining a D-configured phenylalanine residue with O-benzyl-L-serine. The compound features a benzyl ether group protecting the hydroxyl moiety of serine, enhancing its stability against enzymatic degradation and altering its physicochemical properties. Structurally, it consists of:

- D-Phenylalanine: A non-proteinogenic amino acid with a phenyl side chain, contributing to hydrophobicity and chiral specificity.

- O-Benzyl-L-serine: An L-serine derivative with a benzyl group (-CH₂C₆H₅) attached to the hydroxyl oxygen, increasing steric bulk and lipophilicity .

The molecular formula is inferred as C₁₉H₂₂N₂O₄ (combining C₉H₁₁NO₂ for D-phenylalanine and C₁₀H₁₃NO₃ for O-benzyl-L-serine, minus H₂O from condensation). This modification is critical in medicinal chemistry for improving peptide bioavailability and targeting specific enzymatic interactions.

Properties

CAS No. |

921933-65-5 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17+/m1/s1 |

InChI Key |

NUZXBLCMNWJCSJ-SJORKVTESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by coupling reactions. One common method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The reaction conditions often include the use of solvents like acetonitrile and water, with temperature control to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as asymmetric hydrogenation. This method allows for the production of substituted D-phenylalanine derivatives on a large scale, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include p-toluenesulfonyl chloride for benzylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Scientific Research Applications

D-Phenylalanyl-O-benzyl-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in peptide synthesis, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares D-Phenylalanyl-O-benzyl-L-serine with key analogues:

Key Differences

- Protecting Groups :

- Stereochemistry :

- Functional Modifications :

- Fluorinated derivatives (e.g., O-(2,3-Difluorophenyl)-L-serine) exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.